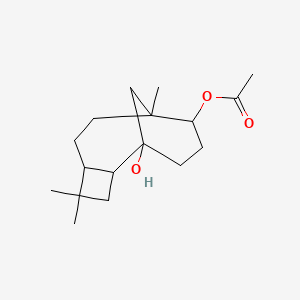

1,9-Caryolanediol 9-acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,9-Caryolanediol 9-acetate is a sesquiterpenoid compound derived from the genus Aglaia, specifically from the stembark of Aglaia simplicifolia . This compound is known for its cytotoxic activity against HeLa cervical cancer cells . The molecular formula of this compound is C17H28O3, and it has a molecular weight of 280.40242 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 1,9-Caryolanediol 9-acetate involves the extraction of the stembark of Aglaia simplicifolia with methanol, followed by partitioning with n-hexane, ethyl acetate, and n-butanol . The n-hexane extract is then separated and purified using chromatography techniques to isolate the compound . The chemical structure is elucidated using IR, NMR 1D, NMR 2D, and mass spectra .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction and purification from natural sources.

Analyse Chemischer Reaktionen

Types of Reactions: 1,9-Caryolanediol 9-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound contains functional groups such as an ester (aliphatic), a hydroxyl group, and a tertiary alcohol, which participate in these reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under standard laboratory conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1,9-Caryolanediol 9-acetate has been studied for its potential biological activities. While specific medical applications have not been fully validated, preliminary research indicates that it may possess anti-inflammatory and antimicrobial properties. Such activities are critical for developing new therapeutic agents in pharmacology.

Chemistry and Material Science

In the field of chemistry, this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties. Researchers have explored its use in creating biodegradable polymers and other environmentally friendly materials.

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing natural preservatives or therapeutic agents .

Case Study 2: Synthesis of Derivatives

Researchers have focused on synthesizing derivatives of this compound to enhance its biological activity. One notable derivative demonstrated improved anti-inflammatory effects in vitro compared to the parent compound. This study highlights the importance of structural modifications in optimizing the therapeutic potential of sesquiterpenoids .

Data Tables

| Application Area | Description | Findings/Notes |

|---|---|---|

| Biological Activity | Antimicrobial properties | Significant inhibition of Staphylococcus aureus |

| Chemistry | Synthesis of derivatives | Enhanced anti-inflammatory effects observed |

| Material Science | Use in biodegradable polymers | Potential for eco-friendly material development |

Wirkmechanismus

The mechanism of action of 1,9-Caryolanediol 9-acetate involves its interaction with molecular targets and pathways within cells. The compound exerts its cytotoxic effects by inducing apoptosis in cancer cells . The specific molecular targets and pathways involved in this process are still under investigation.

Vergleich Mit ähnlichen Verbindungen

1,9-Caryolanediol 9-acetate is unique among sesquiterpenoids due to its specific structure and biological activity. Similar compounds include other sesquiterpenoids derived from the Aglaia genus, such as senecrassidiol and its derivatives . These compounds share similar structural features but may differ in their biological activities and reactivity.

Biologische Aktivität

1,9-Caryolanediol 9-acetate is a sesquiterpenoid compound that has garnered attention for its potential biological activities. This article explores its various biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

- Chemical Formula : C17H28O3

- CAS Number : 155488-34-9

- Molecular Weight : 284.41 g/mol

This compound can be isolated from various plant sources, notably from Sindora sumatrana and Erythrina abyssinica, which are known for their medicinal properties .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study assessed its ability to scavenge free radicals using various in vitro assays:

| Assay Type | IC50 (μg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 12.5 | |

| ABTS Radical Scavenging | 15.0 | |

| Ferric Reducing Antioxidant Power (FRAP) | 18.0 |

These results suggest that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. In a comparative study of extracts from Erythrina abyssinica, the compound showed notable activity against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 μg/mL, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound were evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 200 | 80 |

| IL-6 | 150 | 60 |

This reduction highlights the compound's potential for use in inflammatory conditions .

Case Studies and Research Findings

- Phytochemical Characterization : A study characterized the phytochemical profile of extracts containing this compound and found it to be rich in bioactive compounds contributing to its biological activities .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of the compound. Mice treated with varying doses exhibited reduced paw edema compared to controls, suggesting systemic anti-inflammatory effects .

- Synergistic Effects : Research has indicated that when combined with other phytochemicals, such as flavonoids from Erythrina abyssinica, the efficacy of this compound is enhanced, leading to greater antioxidant and antimicrobial activities .

Eigenschaften

IUPAC Name |

(1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFYCTLMXJJJHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.